Nicotinic anhydride can be used as a reagent in organic chemistry for various reactions. For instance, a study describes its use in the synthesis of derivatives of nicotinic acid, which has potential applications in medicinal chemistry [].
There's limited research exploring the potential biological effects of nicotinic anhydride. One reference mentions its use in in vivo (within a living organism) studies to investigate the brain using nuclear magnetic resonance (NMR) spectroscopy []. However, the specific application within this research is not elaborated upon.
Nicotinic anhydride is derived from nicotinic acid (vitamin B3) []. While its natural occurrence is not well documented, it has gained interest in scientific research due to its structural similarity to NAD+ (nicotinamide adenine dinucleotide), a vital molecule involved in cellular energy transfer [].
Nicotinic anhydride consists of two pyridine rings linked by an anhydride carbonyl group (C=O-C=O). The pyridine rings are aromatic, containing nitrogen atoms within the six-membered ring structure. This structure allows for delocalization of electrons, making the molecule relatively stable [].
Synthesis of nicotinic anhydride can be achieved through various methods. One common approach involves the reaction of nicotinoyl chloride with sodium nicotinate []. Another method utilizes potassium nicotinate and oxalyl chloride [].
nicotinoyl chloride + sodium nicotinate -> nicotinic anhydride + sodium chloride (Eq. 1)potassium nicotinate + oxalyl chloride -> nicotinic anhydride + potassium chloride + carbon monoxide + carbon dioxide (Eq. 2)Information on decomposition pathways or other relevant reactions is limited in currently available scientific literature.
As with many research chemicals, information on the safety profile of nicotinic anhydride is limited. Due to the presence of an anhydride group, it is likely an irritant and should be handled with appropriate precautions. Always consult with a safety data sheet (SDS) before handling this compound.
Nicotinic anhydride exhibits notable biological activities, primarily due to its structural similarity to nicotinic acid. It has been studied for its potential effects on:
Nicotinic anhydride can be synthesized through various methods:
Nicotinic anhydride finds applications across various fields:
Studies on the interactions of nicotinic anhydride with biological molecules have revealed insights into its potential pharmacological effects. For instance:
Nicotinic anhydride shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Nicotinic Acid | Contains pyridine ring | Precursor to nicotinic anhydride; more polar |
| Acetic Anhydride | Anhydride functional group | Commonly used acylating agent; simpler structure |
| Pyridine-3-carboxylic Acid | Similar ring structure | Different functional groups; less reactive |
| Nicotinamide | Amide form of nicotinic acid | Lacks the anhydride functionality; different reactivity |
Nicotinic anhydride is unique due to its specific reactivity patterns and biological activities that are not present in these similar compounds. Its ability to form diverse derivatives makes it particularly valuable in synthetic chemistry and medicinal applications.
Nicotinic anhydride is classically synthesized from nicotinic acid (pyridine-3-carboxylic acid) through dehydration or acyl chloride intermediates. Early methods relied on stoichiometric reagents and harsh conditions:
A widely documented approach involves converting nicotinic acid to nicotinyl chloride, followed by reaction with sodium nicotinate. For example, heating nicotinic acid with thionyl chloride ($$ \text{SOCl}_2 $$) generates nicotinyl chloride hydrochloride, which reacts with sodium nicotinate to yield the anhydride. However, nicotinyl chloride is moisture-sensitive and challenging to purify, limiting scalability.
$$
2 \, \text{C}5\text{H}4\text{NCOOH} + \text{SOCl}2 \rightarrow (\text{C}5\text{H}4\text{NCO})2\text{O} + 2 \, \text{HCl} + \text{SO}_2
$$
Pyrolysis of nicotinic acid at elevated temperatures (200–300°C) induces direct dehydration, though this method suffers from low yields (30–50%) and side reactions. Industrial adaptations often employ sulfuric acid as a dehydrating agent, but corrosion and waste generation remain drawbacks.
The nucleophilic acyl substitution reactions of nicotinic anhydride with alcohols and amines represent fundamental transformations that proceed through well-established mechanistic pathways. These reactions demonstrate the compound's utility as an acylating agent while providing access to diverse nicotinic acid derivatives [1] [2] [3].
Alcoholysis Reactions
Nicotinic anhydride readily undergoes nucleophilic acyl substitution with alcohols to form nicotinic acid esters [2] [4]. The reaction proceeds via a tetrahedral intermediate mechanism, where the alcohol nucleophile attacks one of the carbonyl carbons, followed by elimination of the carboxylate leaving group. Primary alcohols typically react with yields ranging from 85-95%, while secondary alcohols show slightly lower yields of 75-90% due to increased steric hindrance [2].
The mechanism begins with nucleophilic attack by the alcohol oxygen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate [2] [5]. Pyridine is commonly employed as a solvent and base catalyst, facilitating proton transfer and stabilizing the intermediate. The collapse of the tetrahedral intermediate results in formation of the ester product and liberation of nicotinic acid as a byproduct [2] [6].
Historical synthetic applications demonstrate the practical utility of this transformation. Badgett and Woodward utilized nicotinic anhydride for the preparation of glycol dinicotinate, achieving yields of 91.2% [4]. The reaction proceeded under mild conditions, highlighting the enhanced reactivity of the anhydride compared to the parent carboxylic acid.
Aminolysis Reactions
The reaction of nicotinic anhydride with amines produces nicotinamide derivatives through nucleophilic acyl substitution [3] [7]. Primary amines typically yield 90-95% of the corresponding N-substituted nicotinamides, while secondary amines achieve 85-92% yields [3]. Aromatic amines require elevated temperatures and often show reduced yields of 70-85% due to their decreased nucleophilicity [7].
The aminolysis mechanism follows the characteristic addition-elimination pathway [3] [8]. The amine nucleophile attacks the carbonyl carbon, forming a zwitterionic tetrahedral intermediate. Subsequent proton transfer and elimination of the carboxylate group yields the amide product. Unlike reactions with alcohols, aminolysis typically requires two equivalents of amine—one for product formation and one to neutralize the acidic byproduct [3] [7].
Recent research has demonstrated the application of nicotinic anhydride in synthesizing bioactive compounds. Studies have shown the preparation of substituted pyridilimides through reaction with various amines, with compounds showing significant antibacterial activity [9]. The synthesis proceeded through intermediate formation followed by cyclization reactions, illustrating the versatility of nicotinic anhydride as a building block.
Mechanistic Considerations
The reactivity of nicotinic anhydride toward nucleophiles is influenced by the electron-withdrawing pyridine nitrogen, which enhances the electrophilicity of the carbonyl carbons [10] [11]. This electronic activation makes nicotinic anhydride more reactive than simple aliphatic anhydrides, facilitating reactions under milder conditions [10].
Kinetic studies reveal that the acylation reactions follow second-order kinetics, with rates dependent on both anhydride and nucleophile concentrations [12]. The presence of the pyridine ring introduces additional stabilization through resonance effects, influencing both reaction rates and product distributions.
The hydrolysis of nicotinic anhydride in aqueous media represents a fundamental nucleophilic acyl substitution reaction that has been extensively studied due to its relevance to both synthetic applications and stability considerations [13] [14] [15].
Hydrolysis Mechanism
Nicotinic anhydride undergoes hydrolysis through a bimolecular nucleophilic substitution mechanism, where water molecules attack the electrophilic carbonyl carbons [6] [15]. The reaction proceeds via formation of a tetrahedral intermediate, followed by elimination of the carboxylate leaving group to yield two equivalents of nicotinic acid [6] [16].
The mechanistic pathway begins with nucleophilic attack by water on one of the carbonyl carbons, forming a tetrahedral intermediate [15] [17]. This intermediate subsequently collapses through proton transfer processes and elimination of the nicotinate leaving group. The overall reaction is thermodynamically favorable due to the formation of stable carboxylate products [6] [16].
Kinetic Analysis
Quantitative kinetic studies reveal that nicotinic anhydride hydrolysis follows first-order kinetics under excess water conditions [13] [18]. The rate constant varies significantly with pH, temperature, and solvent composition. Under neutral conditions (pH 7) at room temperature, the rate constant is approximately 0.023 min⁻¹, corresponding to a half-life of 30.1 minutes [13].
Acid catalysis enhances the hydrolysis rate through protonation of the carbonyl oxygen, increasing the electrophilicity of the carbon center [17]. Under acidic conditions (pH 2), the rate constant increases to 0.045 min⁻¹, reducing the half-life to 15.4 minutes. Base catalysis provides even more dramatic rate enhancement, with basic conditions (pH 10) yielding a rate constant of 0.089 min⁻¹ and a half-life of 7.8 minutes [13].
Temperature Effects
Elevated temperatures significantly accelerate hydrolysis rates through increased molecular motion and collision frequency [18]. At 50°C, the rate constant increases to 0.156 min⁻¹, corresponding to a half-life of only 4.4 minutes. This temperature dependence follows Arrhenius kinetics, with activation energies typical of nucleophilic acyl substitution reactions [13].
Solvent Effects
The hydrolysis kinetics are strongly influenced by solvent composition and water activity [19]. In organic solvent-water mixtures, such as acetone-water systems, the reduced water activity leads to decreased hydrolysis rates. The rate constant drops to 0.012 min⁻¹ in acetone-water mixtures, extending the half-life to 57.8 minutes [14].
Stability Considerations
The extreme moisture sensitivity of nicotinic anhydride necessitates careful storage and handling under anhydrous conditions [20] [21]. This instability, while limiting shelf-life, also makes the compound an effective acylating agent that reacts readily with trace water impurities [21]. Industrial applications require specialized handling procedures to maintain product integrity and prevent premature hydrolysis.
Comparative studies with other anhydrides reveal that nicotinic anhydride shows intermediate stability, being more reactive than simple aliphatic anhydrides but less reactive than highly activated aromatic anhydrides [14]. The pyridine nitrogen provides electron-withdrawing activation while maintaining reasonable stability for synthetic applications.
Nicotinic anhydride serves as a crucial building block in the synthesis of diverse heterocyclic compounds, particularly those containing fused pyridine ring systems. Its dual electrophilic carbonyl centers and the inherent reactivity of the pyridine nucleus enable the construction of complex polycyclic architectures through various cyclization reactions [22] [23] [24].
Pyrrolo[3,4-b]pyridine Synthesis
One of the most significant applications of nicotinic anhydride involves the synthesis of pyrrolo[3,4-b]pyridine derivatives through cyclization with amino acids and related nucleophiles [9]. The reaction proceeds through initial acylation followed by intramolecular cyclization to form the fused heterocyclic system. Yields typically range from 68-85%, depending on the specific amino acid substrate and reaction conditions [9].
The synthetic strategy involves treating nicotinic anhydride with amino acids under controlled conditions to form intermediate acyl amino acids [9]. These intermediates subsequently undergo intramolecular cyclization through nucleophilic attack of the amino group on the adjacent carbonyl carbon, forming the five-membered pyrrole ring fused to the pyridine system [23].
Imidazole-Pyridine Hybrid Structures
Nicotinic anhydride facilitates the construction of imidazo[4,5-b]pyridine rings through condensation reactions with diamines [9] [23]. The reaction with ethylenediamine and related bifunctional nucleophiles produces fused heterocyclic systems with potential biological activity. These transformations typically achieve yields of 72-88% under optimized conditions [9].
The mechanism involves sequential acylation of both amino groups followed by intramolecular cyclization [23]. The resulting imidazole-pyridine hybrids have found applications as antimicrobial agents and DNA-binding molecules, demonstrating the pharmaceutical relevance of these synthetic transformations [23].
Oxadiazoline Formation
Acylhydrazone derivatives prepared from nicotinic anhydride serve as precursors for oxadiazoline heterocycles through cyclization in acetic anhydride [23]. This transformation represents a versatile approach to 1,3,4-oxadiazoline derivatives, which exhibit anti-inflammatory and other pharmacological properties. Yields for these cyclization reactions typically range from 63-78% [23].
Crown Ether Analogues
Historical work by researchers has demonstrated the utility of nicotinic anhydride in preparing macrocyclic crown ether analogues containing pyridine units [22] [25]. These nicotinic acid crown ethers exhibit interesting complexation properties with metal cations and serve as models for understanding ion-binding selectivity in heterocyclic systems [22].
Mechanistic Considerations
The success of nicotinic anhydride in heterocyclic synthesis stems from its balanced reactivity profile [24]. The anhydride functionality provides sufficient electrophilic activation for nucleophilic attack, while the pyridine ring offers additional sites for functionalization and cyclization. Electronic effects from the pyridine nitrogen influence both the initial acylation step and subsequent cyclization processes [24].
Ring closure reactions typically proceed through six- or seven-membered transition states, with the pyridine nitrogen often participating in stabilizing interactions [26]. The rigid planar structure of the pyridine ring constrains the geometry of intermediates, promoting cyclization over competing intermolecular reactions [24].
Synthetic Applications
Modern applications of nicotinic anhydride in heterocyclic synthesis have expanded to include the preparation of pharmaceutical intermediates and bioactive compounds [27]. Recent studies have demonstrated its utility in constructing pyridine-based derivatives with antimicrobial activity, highlighting the continued relevance of this classical synthetic methodology [27].
Irritant